2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
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Overview
Description
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It is also known by its IUPAC name, 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoic acid . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethyl-2-thiouracil with an appropriate alkylating agent, such as 3-bromopropionic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Similar structure but lacks the carboxyethyl group.
4,6-Dimethyl-2-thiouracil: Precursor in the synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine.
2-(2-Carboxyethyl)thio-4-methylpyrimidine: Similar structure with a single methyl group on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both the carboxyethyl and dimethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFLAMWNBZYLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350173 |
Source
|
Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-29-2 |
Source
|
Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247225-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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